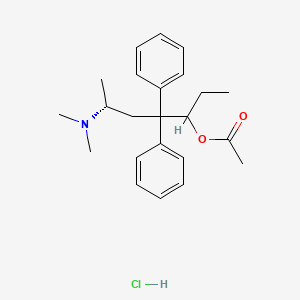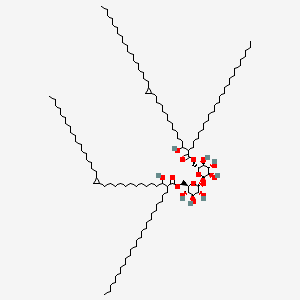
Zirconium acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium acrylate is a zirconium-containing multifunctional acrylate with the chemical formula Zr(CH2CHCO2)4. It is known for its ability to produce cured, transparent films with high refractive indices . This compound is utilized in various industrial applications due to its unique properties.
Preparation Methods
Zirconium acrylate can be synthesized through the reaction of zirconium alkoxy derivatives with unsaturated acids. This reaction leads to the formation of normal salts or polynuclear oxocarboxylates, depending on the reaction conditions and the nature of the initial reagents . The preparation of this compound involves the use of zirconium (IV) oxyacrylate complexes with polypyridine ligands, which are then subjected to thermolysis at 600°C to obtain nanosized zirconium oxides .
Chemical Reactions Analysis
Zirconium acrylate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium dioxide nanoparticles.
Reduction: It can be reduced under specific conditions to yield different zirconium-based compounds.
Substitution: The acrylate groups in this compound can be substituted with other functional groups, leading to the formation of new compounds.
Common reagents used in these reactions include zirconium chloride, zirconocene perfluorosulfonates, and organozirconium complexes . The major products formed from these reactions are typically zirconium-based nanoparticles and other zirconium-containing compounds.
Scientific Research Applications
Zirconium acrylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of zirconium acrylate involves its ability to form strong bonds with other molecules due to the presence of zirconium. This compound acts as a catalyst in various chemical reactions by providing a surface for the reactants to interact, thereby increasing the reaction rate . The molecular targets and pathways involved in its action include the activation of unsaturated bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Zirconium acrylate can be compared with other similar compounds, such as:
Zirconium carboxyethyl acrylate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Zinc acrylate: Another acrylate compound with zinc as the central metal, used in different industrial applications.
Hafnium carboxyethyl acrylate: A compound with hafnium instead of zirconium, exhibiting different chemical properties and uses.
This compound is unique due to its high refractive index and ability to form transparent films, making it particularly valuable in optical applications .
Properties
CAS No. |
66336-96-7 |
|---|---|
Molecular Formula |
C12H16O8Zr |
Molecular Weight |
379.47 g/mol |
IUPAC Name |
prop-2-enoic acid;zirconium |
InChI |
InChI=1S/4C3H4O2.Zr/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5); |
InChI Key |
BIXADNIHYBZLKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


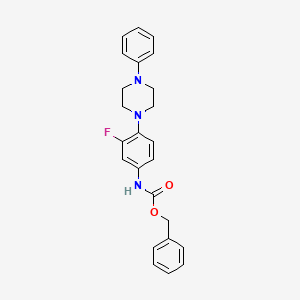
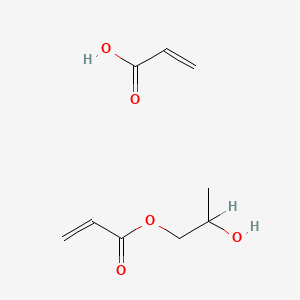
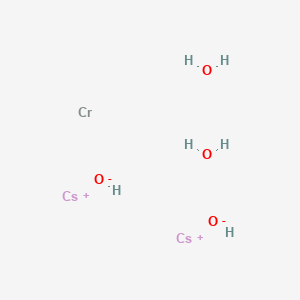
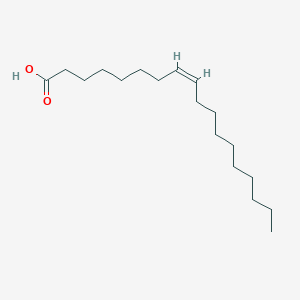
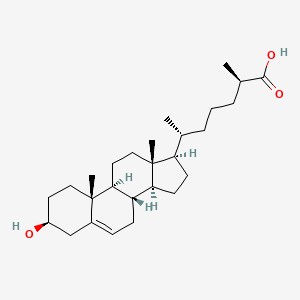
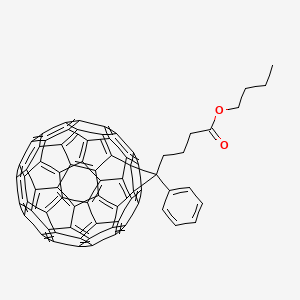
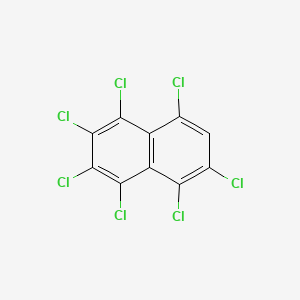
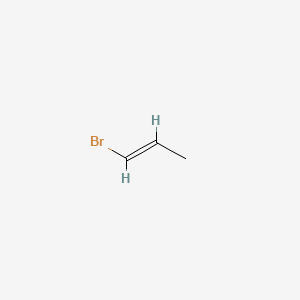
![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
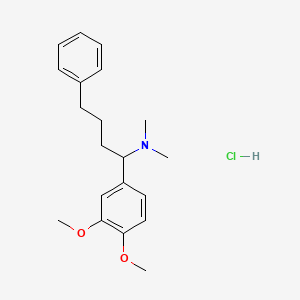
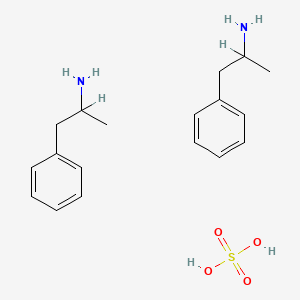
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)
